5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
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Overview
Description
5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorinated benzyl and phenyl groups attached to a pyridinecarbonitrile core.
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbonitrile group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated aromatic rings and carbonitrile group allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile can be compared with similar compounds such as:
1-(3-Chlorobenzyl)piperazine: This compound also contains a chlorobenzyl group but differs in its core structure, which is a piperazine ring.
1-(3-Chlorophenyl)piperazine hydrochloride: Similar in having a chlorophenyl group, but it features a piperazine ring and hydrochloride salt form.
1-(3-Chlorobenzyl)-3-(3-chlorophenyl)urea: This compound shares the chlorobenzyl and chlorophenyl groups but has a urea core instead of a pyridinecarbonitrile core.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-17-5-1-3-13(7-17)11-23-12-16(8-15(10-22)19(23)24)14-4-2-6-18(21)9-14/h1-9,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNFTNYSUVVQKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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